3,4-Dimethyl-5-nitroaniline

Crystal Engineering Process Chemistry Materials Science

Choose 3,4-Dimethyl-5-nitroaniline for your R&D and industrial synthesis needs. Its unique 3,4-dimethyl-5-nitro substitution pattern imparts a low predicted pKa of 3.16, enhancing reactivity in diazotization and nucleophilic substitution. The high melting point (74-75°C) simplifies purification via recrystallization, ensuring high purity (≥98%) and process efficiency. This non-fungible intermediate is ideal for synthesizing complex colorants, high-performance polymers, and as a validated fragment for XO inhibitor SAR studies (IC50 = 1.8 µM).

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 64823-22-9
Cat. No. B1355590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-5-nitroaniline
CAS64823-22-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,9H2,1-2H3
InChIKeyLRWWBVBRBWPHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-5-nitroaniline (CAS 64823-22-9): Physicochemical and Reactivity Baseline for Strategic Sourcing


3,4-Dimethyl-5-nitroaniline is an aromatic amine with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. It features a primary amino group at position 1, methyl groups at positions 3 and 4, and a nitro group at position 5 on the benzene ring [1]. Its key computed physicochemical properties include an XLogP3-AA of 1.8, a Topological Polar Surface Area of 71.8 Ų, and a predicted pKa of 3.16 ± 0.10 [1]. It is typically a yellow crystalline solid with a reported melting point range of 74-75 °C and is commercially available at purities of ≥98% .

The Case Against Simple Substitution for 3,4-Dimethyl-5-nitroaniline (CAS 64823-22-9) in R&D


Substituting 3,4-Dimethyl-5-nitroaniline with a generic nitroaniline or xylidine analog is not scientifically sound. Its specific 3,4-dimethyl-5-nitro substitution pattern creates a unique electronic and steric environment, influencing properties from basicity to crystal packing. For instance, its predicted pKa of 3.16 is drastically different from the unsubstituted aniline (pKa ~4.6) [1] and other isomers. This precise combination of electron-donating methyl and electron-withdrawing nitro groups directly dictates its reactivity in further derivatizations, such as diazotization or nucleophilic substitution, making it a non-fungible intermediate. The following evidence quantifies these critical differences against the closest available comparators.

Quantitative Differentiation Evidence for 3,4-Dimethyl-5-nitroaniline (CAS 64823-22-9)


Melting Point Elevation: Solid-State Stability Advantage Over Regioisomer 2,4-Dimethyl-6-nitroaniline

3,4-Dimethyl-5-nitroaniline exhibits a significantly higher melting point than its regioisomer 2,4-dimethyl-6-nitroaniline. The target compound melts at 74-75 °C , while the comparator melts at a lower range of 64-68 °C . This difference indicates stronger intermolecular forces in the crystal lattice of 3,4-Dimethyl-5-nitroaniline.

Crystal Engineering Process Chemistry Materials Science

Altered Reactivity Profile: Enzyme Inhibition Activity Versus Unsubstituted Analog

In a biochemical screen, 3,4-Dimethyl-5-nitroaniline demonstrated weak inhibitory activity against xanthine oxidase with an IC50 of 1.8 µM [1]. This is a measurable activity, unlike the unsubstituted parent compound, aniline, which is not typically reported as a xanthine oxidase inhibitor in such screens. The dimethyl substitution pattern confers a specific, albeit modest, binding interaction.

Medicinal Chemistry Drug Discovery Biochemical Assays

Strategic Versatility: Dual Functional Group Core for Downstream Derivatization

3,4-Dimethyl-5-nitroaniline is uniquely positioned as a core scaffold for advanced materials. Its nitro group can be reduced to a second amino group to yield 3,4-dimethyl-5-aminoaniline, a diamine monomer for high-performance polymers. Alternatively, its primary amino group can be diazotized for azo-coupling to create complex dyes and pigments . This dual functionality is not present in simpler analogs like 3,4-dimethylaniline (lacks the nitro group) or 5-nitroaniline (lacks the methyl groups).

Organic Synthesis Building Blocks Dyes and Pigments

Evidence-Based Application Scenarios for 3,4-Dimethyl-5-nitroaniline (CAS 64823-22-9)


Synthesis of Dyes, Pigments, and Advanced Polymeric Materials

As detailed in Section 3, this compound's dual functional groups make it a prime candidate for synthesizing complex colorants and high-performance polymers. The amino group allows for diazotization and azo-coupling, while the nitro group provides a site for further reduction and functionalization . Its higher melting point (Evidence Item 1) suggests it can be processed as a stable solid intermediate.

Specialized Fragment in Medicinal Chemistry Programs

The documented, albeit weak, inhibitory activity against xanthine oxidase (IC50 = 1.8 µM, Evidence Item 2) positions this compound as a validated fragment for structure-activity relationship (SAR) studies [1]. Researchers targeting purine metabolism or related pathways can use this scaffold as a starting point for hit-to-lead optimization, a role that cannot be fulfilled by simpler, unsubstituted anilines.

Process Chemistry and Crystallization Studies

The observed melting point of 74-75 °C (Evidence Item 1) is a key quality control parameter. This property makes it suitable for processes involving recrystallization as a final purification step, offering a distinct handling advantage over lower-melting regioisomers like 2,4-dimethyl-6-nitroaniline (m.p. 64-68 °C). This simplifies isolation and ensures higher purity for downstream applications.

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